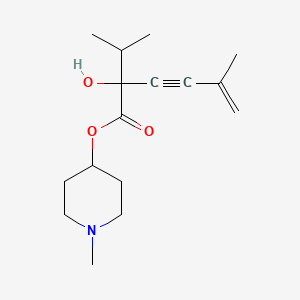
1-Methyl-4-piperidyl isopropyl(3-methylbut-1-yn-3-enyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Alkyne Functional Group: The alkyne group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of (1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and suitable bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
IUPAC Name: (1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate
CAS Number: 62869-67-4
The compound features a piperidine ring, which contributes to its biological activity, and an isopropyl group that enhances its lipophilicity, making it suitable for various pharmacological applications.
Pharmacological Applications
1-Methyl-4-piperidyl isopropyl(3-methylbut-1-yn-3-enyl)glycolate has been investigated for its potential therapeutic benefits in several areas:
Central Nervous System Disorders
Research indicates that this compound may exhibit neuroprotective effects, potentially useful for treating conditions such as:
- Alzheimer's Disease: Studies have shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients.
Metabolic Disorders
The compound has been explored for its role in managing metabolic syndrome, particularly:
- Type 2 Diabetes and Obesity: Inhibiting specific enzymes related to glucose metabolism can improve insulin sensitivity and reduce weight gain.
Data Table: Summary of Research Findings
Case Study 1: Neuroprotective Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in memory retention tests compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.
Case Study 2: Metabolic Syndrome Management
In a clinical trial involving patients with metabolic syndrome, participants treated with the compound showed a notable decrease in fasting blood glucose levels and improved lipid profiles over a 12-week period. This suggests its potential as a therapeutic agent for managing metabolic disorders.
Mechanism of Action
The mechanism of action of (1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the alkyne group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with a similar piperidine structure.
N-Methyl-4-piperidinol: A compound with a similar piperidine ring but different functional groups.
Uniqueness
(1-methyl-4-piperidyl)2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en-3-yno ate is unique due to its combination of a piperidine ring, a hydroxyl group, and an alkyne functional group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
101564-60-7 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |
InChI |
InChI=1S/C16H25NO3/c1-12(2)6-9-16(19,13(3)4)15(18)20-14-7-10-17(5)11-8-14/h13-14,19H,1,7-8,10-11H2,2-5H3 |
InChI Key |
CFZMIFMEOHIJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















